Cas no 1040638-15-0 (2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide)
![2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide structure](https://www.kuujia.com/scimg/cas/1040638-15-0x500.png)
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
- 2-(4-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
- F2493-1488
- 1040638-15-0
- 2-(4-fluorophenoxy)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide
- AKOS024651987
-
- Inchi: 1S/C18H14F2N2O3/c19-12-5-7-14(8-6-12)24-11-18(23)21-10-13-9-17(25-22-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2,(H,21,23)
- InChI Key: ZEEZDNAAGXOALE-UHFFFAOYSA-N
- SMILES: C(NCC1C=C(C2=CC=CC=C2F)ON=1)(=O)COC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 344.09724864g/mol
- Monoisotopic Mass: 344.09724864g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 64.4Ų
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-1488-5μmol |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-40mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-1mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-2mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-3mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-5mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-50mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-75mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-20mg |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-1488-20μmol |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide |
1040638-15-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
Comprehensive Overview of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide (CAS No. 1040638-15-0)
2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide (CAS No. 1040638-15-0) is a fluorinated acetamide derivative with a unique molecular structure that combines a 1,2-oxazole core with dual fluorophenyl substitutions. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive scaffold. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a subject of interest in drug discovery programs targeting enzyme modulation and receptor interactions.
In recent years, the demand for fluorinated compounds like 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has surged, driven by their applications in precision medicine and sustainable agriculture. Researchers are particularly intrigued by its potential role in addressing antibiotic resistance and crop protection, two of the most pressing global challenges. The compound's heterocyclic framework and fluorine-rich design align with modern trends in fragment-based drug design (FBDD) and green chemistry.
The synthesis of CAS No. 1040638-15-0 typically involves multi-step organic reactions, including amide coupling and oxazole ring formation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production efficiency. Analytical characterization via NMR spectroscopy, HPLC-MS, and X-ray crystallography confirms its high purity (>98%) and structural integrity, meeting the stringent requirements of Good Manufacturing Practice (GMP) for research use.
From a pharmacological perspective, preliminary studies suggest that 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide exhibits selective activity against certain kinase enzymes, which are critical targets in cancer therapy and inflammatory diseases. Its lipophilicity (LogP ~3.2) and blood-brain barrier (BBB) penetration potential further expand its applicability in central nervous system (CNS) drug development. These properties have sparked discussions in AI-driven drug discovery platforms, where predictive algorithms highlight its "druggability" score.
Environmental and toxicological assessments of CAS No. 1040638-15-0 indicate favorable biodegradability profiles compared to non-fluorinated analogs, addressing growing concerns about persistent organic pollutants (POPs). Its low ecotoxicity makes it a candidate for eco-friendly pesticides, aligning with the European Green Deal objectives. However, researchers emphasize the need for further in vivo studies to validate its safety margins.
The commercial availability of 2-(4-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide through specialized chemical suppliers has facilitated its adoption in high-throughput screening (HTS) campaigns. Pricing trends reflect its niche status, with bulk quantities (>1kg) priced competitively for industrial-scale applications. Storage recommendations typically suggest anhydrous conditions at -20°C to preserve its stability, as moisture may induce hydrolysis of the acetamide bond.
Future research directions for this compound include exploring its structure-activity relationships (SAR) through computational chemistry models and cryo-EM studies of target complexes. Patent landscapes reveal increasing filings around similar bis-fluorinated oxazole derivatives, indicating a growing intellectual property space. As personalized medicine advances, the demand for tailored fluorinated molecules like CAS No. 1040638-15-0 is projected to rise, particularly in orphan drug development pipelines.
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